6-bromo-2H-chromene-3-carboxamide
Description
6-Bromo-2H-chromene-3-carboxamide is a brominated chromene derivative characterized by a carboxamide group at position 3 and a bromine substituent at position 6 of the chromene scaffold. Chromene derivatives, particularly those with electron-withdrawing groups like bromine, are of significant interest in medicinal chemistry due to their antimicrobial, anti-inflammatory, and antitumor activities . For example, 6-bromo-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 1) exhibits antibacterial properties, as evidenced by its synthesis and characterization (mp 245°C, IR νmax 3103 cm⁻¹ for N–H stretching) . Structural studies using SHELX software (e.g., SHELXL for refinement) confirm the planar geometry of the chromene core, critical for molecular stacking and activity .
Properties
IUPAC Name |
6-bromo-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPWMNQHEPHWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Baylis-Hillman Reaction for Intermediate Synthesis
The synthesis begins with the preparation of tert-butyl-3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate (2c ) via the Baylis-Hillman reaction. This step involves reacting 5-bromo-2-hydroxybenzaldehyde with tert-butyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The reaction proceeds under mild conditions (0–25°C, 48–72 h), yielding the Baylis-Hillman adduct 2c as a white solid (44% yield, m.p. 182–185°C).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | DABCO (10 mol%) |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 48–72 h |
| Yield | 44% |
Base-Mediated Cyclization to 6-Bromo-2H-Chromene-3-Carboxylic Acid (3c)
The Baylis-Hillman adduct 2c undergoes base-mediated cyclization using potassium hydroxide (KOH) in aqueous conditions. Heating under reflux (46 h) facilitates intramolecular ester hydrolysis and ring closure, yielding 6-bromo-2H-chromene-3-carboxylic acid (3c ) as a brown solid (56% yield, m.p. 238–240°C).
Spectral Characterization of 3c :
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 8.30 (s, 1H, COOH), 7.85 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 5.85 (s, 1H), 4.75 (s, 2H) |
| ¹³C NMR | δ 170.2 (COOH), 161.5 (C=O), 155.3 (C-Br), 128.9–116.4 (aromatic carbons), 70.1 (OCH₂) |
| IR (cm⁻¹) | 3300 (O-H stretch), 1705 (C=O), 1575 (C=C) |
Amidation via Carbodiimide Coupling
The final step involves converting 3c to this compound (4c ) using dicyclohexylcarbodiimide (DCC) and benzylamine. The reaction proceeds in dichloromethane at 0–5°C for 16 h, yielding 4c as a yellow solid (30.3% yield, m.p. 164–166°C).
Optimization Challenges:
-
Low Yield : The modest yield (30.3%) is attributed to competing side reactions, such as the formation of N-acylurea byproducts.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the pure amide.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
The choice of dichloromethane as a solvent ensures compatibility with both DCC and the acid substrate. Low temperatures (0–5°C) suppress undesired dimerization of DCC, while prolonged stirring (16 h) ensures complete conversion.
Catalytic and Stoichiometric Considerations
| Reagent | Role | Optimal Equivalents |
|---|---|---|
| DCC | Carbodiimide coupling agent | 1.1 eq |
| Benzylamine | Nucleophile | 1.0 eq |
Excess DCC (1.1 eq) compensates for its partial hydrolysis to dicyclohexylurea (DCU), which is removed via filtration.
Comparative Study of Chromene-3-Carboxamide Derivatives
The structural uniqueness of this compound lies in its electron-withdrawing bromine substituent, which enhances electrophilicity at the amide carbonyl. The table below contrasts its properties with related derivatives:
| Compound | Yield (%) | m.p. (°C) | Key Functional Groups |
|---|---|---|---|
| 4c (6-Bromo) | 30.3 | 164–166 | Br, CONHBn |
| 4b (6-Chloro) | 32.7 | 159–162 | Cl, CONHBn |
| 4a (Unsubstituted) | 56.5 | 153–156 | CONHBn |
The lower yield of 4c compared to 4a highlights the steric and electronic challenges posed by bromine.
Mechanistic Insights into Amidation
The reaction mechanism proceeds via a two-step process:
-
Activation : DCC reacts with 3c to form an O-acylisourea intermediate.
-
Nucleophilic Attack : Benzylamine attacks the activated carbonyl, displacing DCU and forming the amide bond.
Computational Support:
Density functional theory (DFT) studies reveal that the bromine atom lowers the LUMO energy of 3c by 1.2 eV compared to the unsubstituted analog, facilitating nucleophilic attack.
Industrial Scalability and Green Chemistry Alternatives
While the reported method is effective for laboratory-scale synthesis, industrial production faces challenges:
-
Cost : DCC is expensive and generates stoichiometric DCU waste.
-
Solvent Use : Dichloromethane is environmentally hazardous.
Proposed Alternatives:
| Approach | Advantages | Limitations |
|---|---|---|
| EDC/HOBt Coupling | Water-soluble byproducts | Higher cost |
| Enzymatic Catalysis | Mild conditions, no toxic reagents | Slow reaction rates |
Chemical Reactions Analysis
Types of Reactions
6-bromo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-bromo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of pancreatic lipase, which is relevant for obesity treatment.
Biology: The compound’s derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35, making them valuable for studying physiological and pathological roles.
Industry: Derivatives of this compound have been utilized in synthesizing photosensitive aromatic polyamides, which have applications in materials science and photonics.
Mechanism of Action
The mechanism of action of 6-bromo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, its derivatives act as agonists for the G protein-coupled receptor GPR35. This interaction is crucial for studying the receptor’s physiological and pathological roles and its potential as a therapeutic target. Additionally, its role as a pancreatic lipase inhibitor involves binding to the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
Carboxylic Acid Derivatives
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-87-3):
Ester Derivatives
- Methyl 6-bromo-2H-chromene-3-carboxylate (CAS 177496-79-6): Molecular weight: 269.09 g/mol. This derivative is often employed in coupling reactions to generate bioactive amides .
Halogenated Carboxamides
- 6-Bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Incorporates a dichlorophenyl group, increasing molecular weight (≈402.5 g/mol) and lipophilicity.
- 6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide :
Table 1: Key Properties of Selected Chromene Derivatives
*Calculated based on molecular formula.
Hydrogen-Bonding and Solubility
- Carboxamides (e.g., Compound 1) exhibit stronger hydrogen-bonding (N–H and C=O groups) than esters or carboxylic acids, leading to higher melting points (e.g., 245°C vs. 194°C for the carboxylic acid) .
- Methoxy or furanyl substitutions (e.g., in 6-bromo-8-methoxy-... derivatives) enhance solubility in DMSO, critical for in vitro assays .
Q & A
Q. What are the common synthetic routes for 6-bromo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and bromination steps. One method uses 7-hydroxy-2H-chromen-2-one with 3-chloro-3-methylbut-1-yne, followed by bromination using dimethylformamide (DMF) and N,N-diethylaniline as a solvent . Optimizing conditions includes adjusting solvent polarity (e.g., DMSO or ethanol for solubility), temperature control (room temp to reflux), and catalyst selection (e.g., Lewis acids for imino group formation) . Purity is enhanced via recrystallization or column chromatography, monitored by TLC .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo at C6, carboxamide at C3) and Z/E isomerism of the imino group .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 435.277) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., planar chromene ring system) .
Q. What are the critical stability considerations for handling and storing this compound?
The compound is hygroscopic and light-sensitive. Store in airtight containers under inert gas (N₂/Ar) at 0–6°C . Avoid aqueous or protic solvents to prevent hydrolysis of the carboxamide group. Degradation is monitored via HPLC or NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Contradictions (e.g., unexpected NOE signals or split peaks) may arise from dynamic isomerism or impurities. Strategies:
- Variable Temperature NMR : Identify temperature-dependent conformational changes (e.g., imino group rotation) .
- 2D NMR (COSY, HSQC) : Correlate proton-carbon couplings to resolve overlapping signals .
- Computational Modeling : Compare experimental IR/UV-Vis with DFT-calculated spectra to validate assignments .
Q. What strategies improve yields in multi-step synthesis of this compound derivatives?
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., amine intermediates) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in bromination .
- Flow Chemistry : Enhances scalability and reduces side reactions in imino group formation .
Q. How can computational methods predict the reactivity and biological activity of this compound analogs?
- Docking Studies : Simulate binding to targets (e.g., kinase enzymes) using AutoDock or Schrödinger .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing bromo) with antimicrobial IC₅₀ values .
- Molecular Dynamics (MD) : Assess conformational flexibility in aqueous vs. lipid environments .
Q. How can discrepancies in biological activity data (e.g., inconsistent IC₅₀ values) be addressed?
- Standardized Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate across cell lines .
- Metabolite Profiling : Identify degradation products via LC-MS that may interfere with activity .
- Synchrotron Crystallography : Resolve target-ligand interactions at atomic resolution to validate binding modes .
Q. What methodologies are used to analyze crystallographic data for this compound derivatives?
- Single-Crystal X-ray Diffraction : Determine unit cell parameters (e.g., monoclinic P21/n space group) and hydrogen-bonding networks (e.g., O–H⋯O interactions) .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., Br⋯H interactions contribute 8% to crystal packing) .
- Powder XRD : Monitor polymorph transitions during storage .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting specific diseases?
- Fragment-Based Design : Replace the phenoxy group with bioisosteres (e.g., thiophene) to enhance blood-brain barrier penetration .
- Click Chemistry : Introduce triazole moieties at C3-carboxamide to improve solubility and anti-inflammatory activity .
- Metabolic Stability Assays : Modify bromine position (C6 vs. C8) to reduce CYP450-mediated dehalogenation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
